molecular formula C18H22O5S B1247373 sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester

sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester

Cat. No. B1247373
M. Wt: 350.4 g/mol
InChI Key: JKKFKPJIXZFSSB-GUZDXLFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester is a steroid sulfate.

Scientific Research Applications

Catalyst in Synthesis Reactions

Sulfuric acid esters are used as catalysts in various synthesis reactions. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the condensation reaction between aromatic aldehydes and pyrazolones, yielding significant product yields without loss of catalytic activity (Tayebi et al., 2011).

Synthesis of Organic Compounds

Sulfuric acid esters play a role in synthesizing various organic compounds. This includes the creation of unsaturated and polyunsaturated fatty acids with a sulfur atom, which have shown potential as lipoxygenase inhibitors (Funk & Alteneder, 1983). Additionally, sulfuric acid esters are involved in the sulfonation of compounds like 4H-cyclopenta[def]phenanthrene (Yoshida et al., 1981).

Role in Aromatic Hydrocarbons Purification

Sulfuric acid is used for the purification of aromatic hydrocarbons, as demonstrated in the selective removal of trace amounts of impurities from solutions, leading to the production of high-purity compounds (Lamey & Maloy, 1974).

Applications in Organic Synthesis

These esters are valuable in organic synthesis, such as in the creation of imidazoles, where they act as recyclable catalysts under solvent-free conditions (Tavakoli et al., 2012). They are also used in photocarboxylation processes involving compounds like 4H-cyclopenta[def]phenanthrene (Minabe et al., 1988).

Involvement in Mutagenesis and Carcinogenesis Research

Electrophilic sulfuric acid ester metabolites are studied for their roles in mutagenesis and carcinogenesis, particularly concerning polynuclear aromatic hydrocarbons (Surh & Miller, 1994).

properties

Product Name

sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester

Molecular Formula

C18H22O5S

Molecular Weight

350.4 g/mol

IUPAC Name

[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/t14?,15?,16?,18-/m0/s1

InChI Key

JKKFKPJIXZFSSB-GUZDXLFXSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester
Reactant of Route 2
sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester
Reactant of Route 3
sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester
Reactant of Route 4
sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester
Reactant of Route 5
sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester
Reactant of Route 6
sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester

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